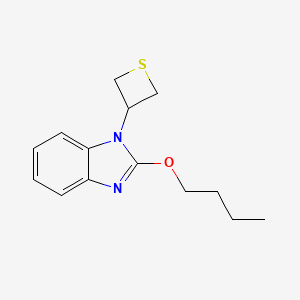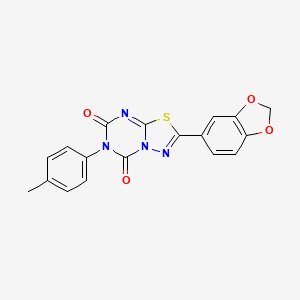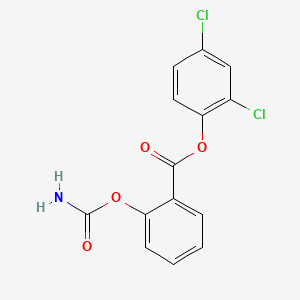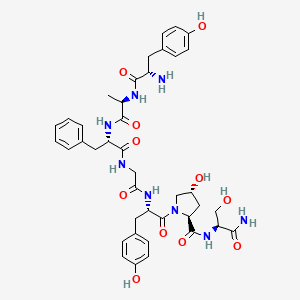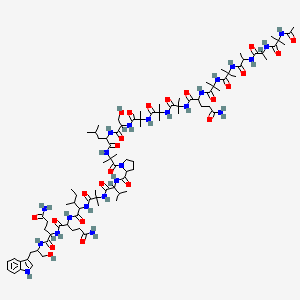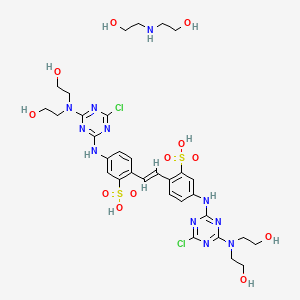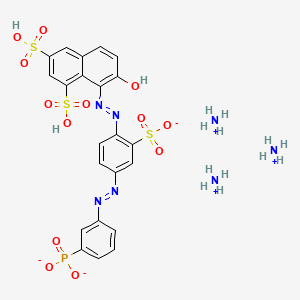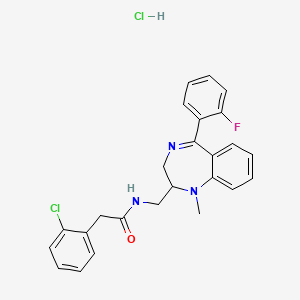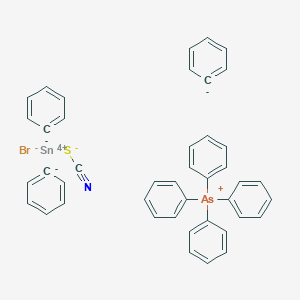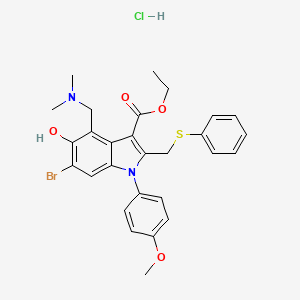
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride typically involves multi-step organic reactions. The starting material is often an indole derivative, which undergoes various functional group modifications to introduce the desired substituents. Common synthetic steps may include:
- Bromination to introduce the bromo group.
- Dimethylaminomethylation to add the dimethylamino group.
- Hydroxylation to introduce the hydroxy group.
- Methoxylation to add the methoxy group.
- Thiomethylation to introduce the phenylthio group.
- Esterification to form the ethyl ester.
- Hydrochloride formation to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted indole derivatives.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride may have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its biological activity and potential as a bioactive molecule.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Developing new materials or chemical processes based on its unique properties.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride would depend on its specific biological target. Potential molecular targets and pathways may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
DNA Interaction: Interacting with DNA to affect gene expression.
Comparación Con Compuestos Similares
Similar compounds to 1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride may include other indole derivatives with similar substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:
1H-Indole-3-carboxylic acid derivatives: Compounds with different substituents on the indole ring.
Bromo-indole derivatives: Compounds with a bromo group on the indole ring.
Hydroxy-indole derivatives: Compounds with a hydroxy group on the indole ring.
This article provides a general overview based on typical information about similar compounds For more specific details, further research and experimental data would be required
Propiedades
Número CAS |
116736-24-4 |
|---|---|
Fórmula molecular |
C28H30BrClN2O4S |
Peso molecular |
606.0 g/mol |
Nombre IUPAC |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C28H29BrN2O4S.ClH/c1-5-35-28(33)26-24(17-36-20-9-7-6-8-10-20)31(18-11-13-19(34-4)14-12-18)23-15-22(29)27(32)21(25(23)26)16-30(2)3;/h6-15,32H,5,16-17H2,1-4H3;1H |
Clave InChI |
YQDBTISBRZUTQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=C(C=C3)OC)CSC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


